Cas no 78287-27-1 (7-Ethylcamptothecin)

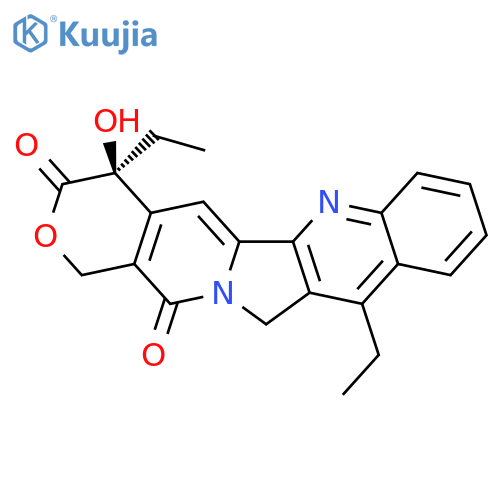

7-Ethylcamptothecin structure

商品名:7-Ethylcamptothecin

7-Ethylcamptothecin 化学的及び物理的性質

名前と識別子

-

- (S)-4,11-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione

- (S)-4,11-Diethyl-4-hydroxy-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione

- 7-Ethylcamptothecin

- T00038

- (4s)-4,11-diethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione

- 20(S)-7-ethylcamptothecin

- 7-ethyl-20(S)-camptothecin

- SN 22

- (4S)-4,11-Diethyl-4-hydroxy-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione

- 7-ethyl-camptothecin

- 7-Ethylcamptothecin, AldrichCPR

- MYQKIWCVEPUPIL-QFIPXVFZSA-N

- DTXSID60228960

- 78287-27-1

- (S)-4,11-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione (7-Ethyl-20(S)-camptothecin)

- E0781

- CS-0018629

- (S)-4,11-DIETHYL-4-HYDROXY-1H-PYRANO(3,4:6,7)INDOLIZINO(1,2-B)QUIN OLINE-3,14(4H,12H)-DIONE

- SCHEMBL1005149

- (19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11.0^{4,9.0^{15,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

- SN-22

- 7-Ethyl camptothecin

- 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4-hydroxy-, (S)-

- 4,11-Diethyl-4,9-dihydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione (SN-38)

- UNII-LPY7FE51IW

- (R)-4-Ethyl-4-methyl-1,4a,12,13a-tetrahydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione

- MFCD06657922

- 4,11-diethyl-4,9-dihydroxy-(4S)-3,4,12,14-tetrahydro-1H-pyrano[3'',4'':6,7]indolizino[1,2-b]quinoline-3,14-dione

- CCG-268367

- 4,11-Diethyl-4,9-dihydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione

- J-502459

- HY-N2108

- (19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

- KS-5291

- DTXCID10151451

- PD088243

- AKOS015909654

- s5111

- 7-ETHYLCAMPTOTHECIN [USP IMPURITY]

- (19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0?,??.0?,?.0??,??]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

- C22H20N2O4

- (S)-4,11-Diethyl-4-hydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione

- (19S)-10,19-DIETHYL-19-HYDROXY-17-OXA-3,13-DIAZAPENTACYCLO[11.8.0.0(2),(1)(1).0?,?.0(1)?,(2)?]HENICOSA-1(21),2,4,6,8,10,15(20)-HEPTAENE-14,18-DIONE

- 4,11-Diethyl-4-hydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione

- BDBM50092821

- AC-1267

- (S)-4,11-Diethyl-4,9-dihydroxy-1,5,5a,12-tetrahydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione

- 7-ETHYLCAMPTOTHECIN (USP IMPURITY)

- (19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

- 1H-PYRANO(3',4':6,7)INDOLIZINO(1,2-B)QUINOLINE-3,14(4H,12H)-DIONE, 4,11-DIETHYL-4-HYDROXY-, (4S)-

- H11443

- LPY7FE51IW

- CHEBI:191009

-

- MDL: MFCD06657922

- インチ: 1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1

- InChIKey: MYQKIWCVEPUPIL-QFIPXVFZSA-N

- ほほえんだ: O1C([C@](C([H])([H])C([H])([H])[H])(C2C([H])=C3C4C(=C(C([H])([H])C([H])([H])[H])C5=C([H])C([H])=C([H])C([H])=C5N=4)C([H])([H])N3C(C=2C1([H])[H])=O)O[H])=O

計算された属性

- せいみつぶんしりょう: 376.142307g/mol

- ひょうめんでんか: 0

- XLogP3: 1.8

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 回転可能化学結合数: 2

- どういたいしつりょう: 376.142307g/mol

- 単一同位体質量: 376.142307g/mol

- 水素結合トポロジー分子極性表面積: 79.7Ų

- 重原子数: 28

- 複雑さ: 787

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 376.4

じっけんとくせい

- 色と性状: Cryst.

- 密度みつど: 1.43

- ゆうかいてん: 271-274°C

- ふってん: 752.9±60.0 °C at 760 mmHg

- フラッシュポイント: Not available

- 屈折率: 1.712

- ようかいど: Chloroform and Methanol Mixture (Slightly), DMSO (Slightly, Heated)

- PSA: 81.42000

- LogP: 2.64200

- じょうきあつ: 0.0±2.6 mmHg at 25°C

- ひせんこうど: +40 - +46° (c=0.4, CHCl3:MeOH=8:2)

7-Ethylcamptothecin セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Warning

- 危害声明: H301+H311+H331

- 警告文: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P403+P233-P405-P501

- 危険物輸送番号:NONH for all modes of transport

- 危険カテゴリコード: 23/34/35

- セキュリティの説明: 3/14-6-36/37/39

- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)

- 包装グループ:III

- ちょぞうじょうけん:Store at room temperature

- 危険レベル:6.1

7-Ethylcamptothecin 税関データ

- 税関コード:2942000000

- 税関データ:

中国税関番号:

2942000000

7-Ethylcamptothecin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0018629-1g |

7-Ethylcamptothecin |

78287-27-1 | 99.58% | 1g |

$27.0 | 2021-09-02 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R097403-1g |

7-Ethylcamptothecin |

78287-27-1 | 98% | 1g |

¥167 | 2024-05-21 | |

| Key Organics Ltd | KS-5291-50MG |

7-Ethylcamptothecin |

78287-27-1 | >97% | 50mg |

£70.00 | 2023-09-08 | |

| eNovation Chemicals LLC | D404210-100g |

7-Ethylcamptothecin |

78287-27-1 | 97% | 100g |

$3500 | 2024-06-05 | |

| TRC | E900830-100mg |

7-Ethyl Camptothecin |

78287-27-1 | 100mg |

$ 1098.00 | 2023-09-07 | ||

| Chengdu Biopurify Phytochemicals Ltd | BP0100-20mg |

7-Ethylcamptothecin |

78287-27-1 | 98% | 20mg |

$35 | 2023-09-19 | |

| abcr | AB261576-5g |

7-Ethylcamptothecin, 98%; . |

78287-27-1 | 98% | 5g |

€312.20 | 2025-02-14 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3S1955-25 mg |

7-Ethylcamptothecin |

78287-27-1 | 99.48% | 25mg |

¥2105.00 | 2022-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E60060-250mg |

7-Ethylcamptothecin |

78287-27-1 | 99% | 250mg |

¥66.0 | 2021-09-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023340-50mg |

7-Ethylcamptothecin |

78287-27-1 | 96% | 50mg |

¥495 | 2021-08-25 |

7-Ethylcamptothecin サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:78287-27-1)7-Ethylcamptothecin

注文番号:A865061

在庫ステータス:in Stock/in Stock

はかる:5g/25g

清らかである:99%/99%

最終更新された価格情報:Friday, 30 August 2024 08:52

価格 ($):283.0/407.0

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

(CAS:78287-27-1)Irinotecan EP Impurity F

注文番号:I-2106RN

在庫ステータス:in Stock

はかる:100mg

清らかである:99%

最終更新された価格情報:Wednesday, 19 February 2025 10:16

価格 ($):

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:78287-27-1)7-Ethylcamptothecin

注文番号:LE1208

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:40

価格 ($):discuss personally

7-Ethylcamptothecin 関連文献

-

Matthew A. J. Duncton Med. Chem. Commun. 2011 2 1135

-

J. E. Saxton Nat. Prod. Rep. 1994 11 493

-

J. Edwin Saxton Nat. Prod. Rep. 1996 13 327

-

Liangliang Dai,Junjie Liu,Zhong Luo,Menghuan Li,Kaiyong Cai J. Mater. Chem. B 2016 4 6758

78287-27-1 (7-Ethylcamptothecin) 関連製品

- 86639-52-3(7-Ethyl-10-hydroxycamptothecin)

- 91421-43-1(9-amino-CPT)

- 123948-88-9(Topotecan acetate)

- 64439-81-2((Inverted exclamation markA)-10-Hydroxycamptothecin)

- 19685-09-7((S)-10-hydroxycamptothecin)

- 256411-32-2(Camtobell)

- 119577-28-5(7-Ethyl-10-hydroxycamptothecin)

- 123948-87-8(Topotecan)

- 130144-34-2(10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo11.8.0.0^{2,11}.0^{4,9}.0^{15,20}henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione)

- 86639-63-6(10-Aminocamptothecin)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:78287-27-1)7-乙基喜树碱

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:78287-27-1)7-Ethylcamptothecin

清らかである:99%

はかる:200KG

価格 ($):問い合わせ